

6-amino-3-Pyridinepropanol structural analysis

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Compound of Interest

Compound Name: 6-amino-3-Pyridinepropanol

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An In-Depth Technical Guide to the Structural Analysis of **6-amino-3-Pyridinepropanol**

Foreword: A Molecule of Growing Significance

As a Senior Application Scientist, I've witnessed the trajectory of numerous heterocyclic compounds from novel structures to pivotal components in pharmaceutical development. Among these, **6-amino-3-pyridinepropanol** stands out for its potential, embodying the structural motifs that are increasingly sought after in medicinal chemistry. The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.^{[1][2]} The addition of an amino group and a propanol sidechain introduces key functionalities that can modulate solubility, basicity, and receptor-binding interactions, making it a promising scaffold for developing novel therapeutics, potentially in areas like neurodegenerative diseases or as an antimicrobial agent.^{[3][4]}

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the structural analysis of **6-amino-3-pyridinepropanol**. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a robust and validated understanding of this molecule's identity, purity, and stability.

Part 1: Physicochemical Profile and Synthesis Considerations

A thorough structural analysis begins with an understanding of the molecule's fundamental properties. While specific experimental data for **6-amino-3-pyridinepropanol** is not broadly published, we can infer a reliable profile from its constituent parts: the aminopyridine head and the propanol tail.

1.1 Predicted Physicochemical Properties

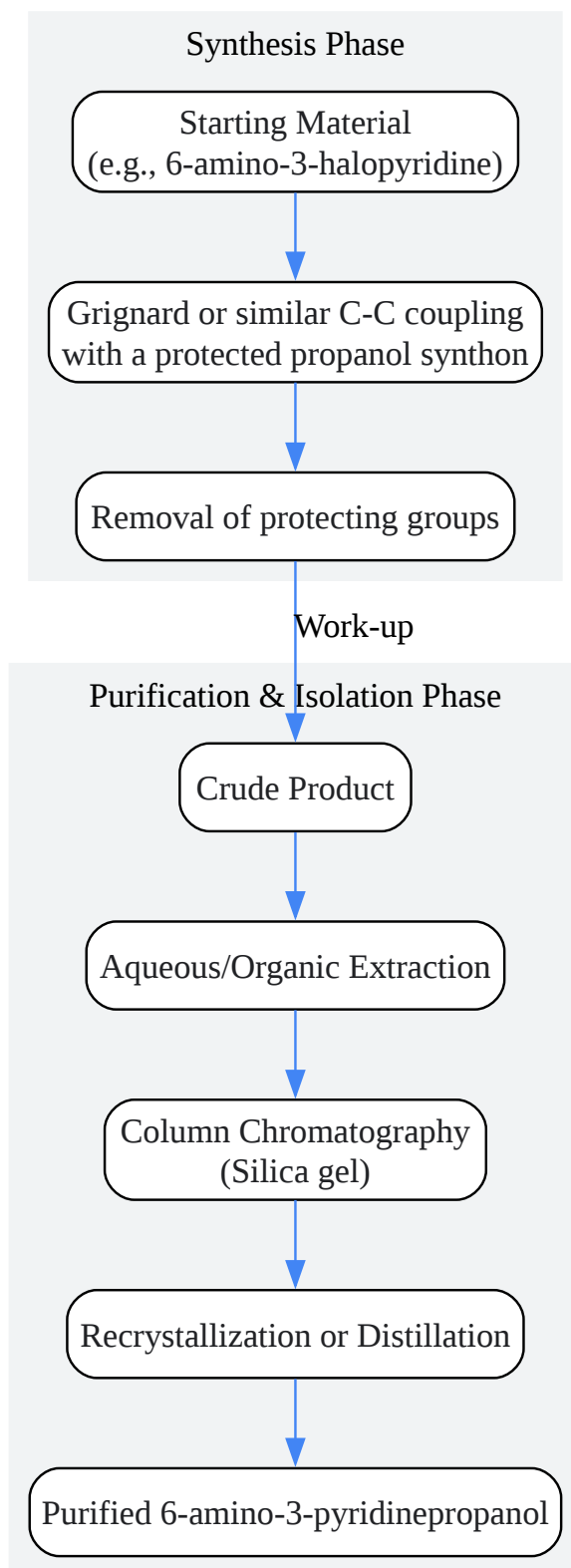
The properties of **6-amino-3-pyridinepropanol** are influenced by the aromatic aminopyridine ring and the aliphatic alcohol chain.

Property	Predicted Value/Characteristic	Rationale & Comparative Insights
Molecular Formula	C ₈ H ₁₂ N ₂ O	Derived from its chemical structure.
Molecular Weight	152.19 g/mol	Calculated from the molecular formula. The related 3-Pyridinepropanol has a molecular weight of 137.18 g/mol .[5][6]
Appearance	Colorless to light yellow solid or viscous liquid	Similar aminopyridine compounds can be solids at room temperature.[7] The propanol chain may lower the melting point.
Solubility	Soluble in water, ethanol, methanol	The amino and hydroxyl groups will facilitate hydrogen bonding, enhancing solubility in polar protic solvents.[8]
Boiling Point	> 200 °C (at atm. pressure)	Higher than the related 3-Pyridinepropanol (130-133 °C at 3 mmHg) due to the additional amino group increasing intermolecular hydrogen bonding.[5][9]
Stability	Stable under standard conditions; sensitive to strong oxidizing agents and potentially light-sensitive.	Pyridine and its derivatives can degrade over time, and amino compounds can be susceptible to oxidation.[8][10]

1.2 Synthesis and Purification Workflow

The synthesis of **6-amino-3-pyridinepropanol** would likely involve a multi-step process, starting from a suitable pyridine precursor. A generalized workflow is presented below. The

critical aspect from an analytical standpoint is the potential for isomeric impurities and residual starting materials.



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Caption: Generalized Synthesis and Purification Workflow.

The choice of purification is critical. Column chromatography is essential for removing closely related impurities, while recrystallization or distillation is key for achieving high purity and obtaining material suitable for X-ray crystallography.

Part 2: Core Structural Elucidation Techniques

No single technique can definitively characterize a molecule. Our approach is orthogonal, using multiple methods to build a self-validating dossier on the structure and purity of **6-amino-3-pyridinepropanol**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For **6-amino-3-pyridinepropanol**, both ^1H and ^{13}C NMR are indispensable.

Expertise & Causality: The choice of solvent is paramount. DMSO- d_6 is preferred over CDCl_3 because the acidic protons of the -OH and -NH $_2$ groups will be clearly visible and can be exchanged with D $_2$ O for definitive assignment.

Predicted ^1H NMR Spectrum (in DMSO- d_6):

- Aromatic Protons (Pyridine Ring): Expect three distinct signals in the aromatic region (~6.5-8.5 ppm). The proton between the two nitrogen-influencing positions will be the most downfield.
- Amino Protons (-NH $_2$): A broad singlet, exchangeable with D $_2$ O, likely in the 5.0-6.0 ppm range.
- Hydroxyl Proton (-OH): A triplet (due to coupling with adjacent CH $_2$) that is also exchangeable with D $_2$ O.
- Aliphatic Protons (-CH $_2$ -CH $_2$ -CH $_2$ -): Three distinct multiplets corresponding to the propanol chain. The -CH $_2$ -OH protons will be the most deshielded of the three.

Experimental Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of DMSO- d_6 . Add a small amount of an internal standard (e.g., TMS).
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp peaks.
- **^1H NMR Acquisition:**
 - Acquire a standard ^1H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
 - Integrate all signals to determine proton ratios.
- **D $_2$ O Exchange:** Add a drop of D $_2$ O to the NMR tube, shake well, and re-acquire the ^1H spectrum. The signals corresponding to -NH $_2$ and -OH protons should disappear or significantly diminish.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. Expect 8 distinct carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH $_2$, and CH $_3$ (none in this case) carbons.
- **Data Analysis:** Process the spectra using appropriate software. Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and integration.

Trustworthiness: The combination of ^1H , ^{13}C , DEPT, and D $_2$ O exchange experiments provides a self-validating dataset. The proton integrations must match the proposed structure, and the number of carbon signals must be correct.

2.2 Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Causality: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The basic amino group and pyridine nitrogen are readily protonated, making the

molecule ideal for ESI. High-resolution MS (e.g., TOF or Orbitrap) is crucial to confirm the elemental composition.

Expected Results:

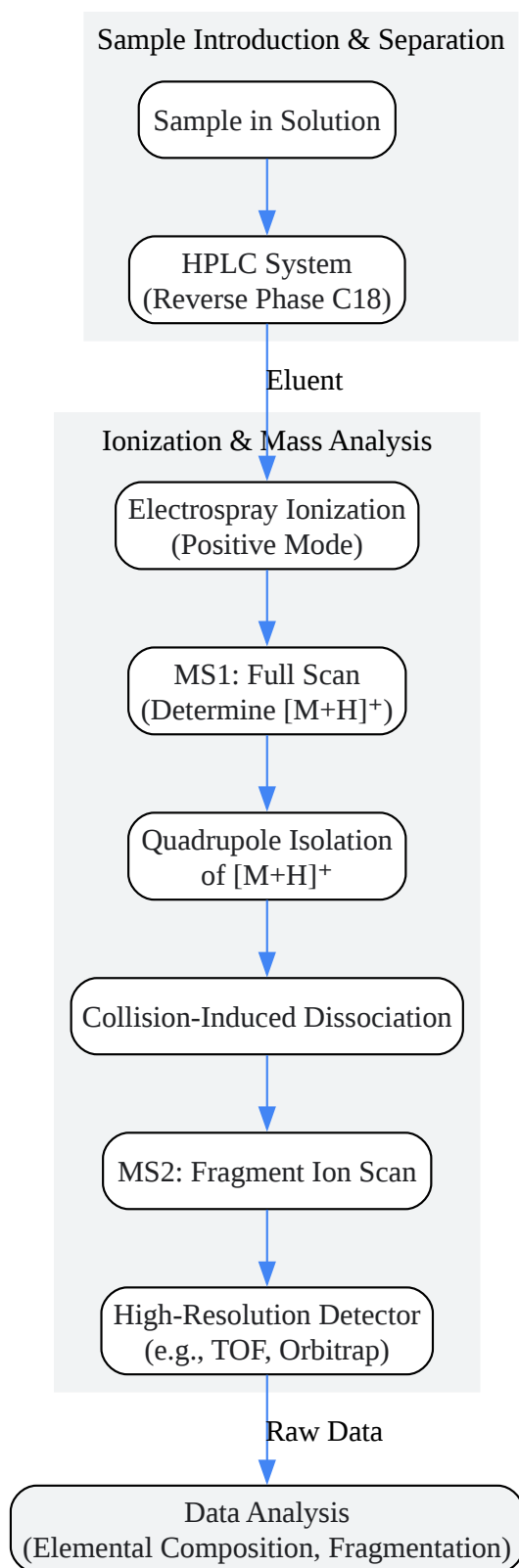
- High-Resolution MS: The protonated molecule $[M+H]^+$ should be observed with a mass-to-charge ratio (m/z) that corresponds to the exact mass of $C_8H_{13}N_2O^+$. This provides unambiguous confirmation of the elemental formula.
- Tandem MS (MS/MS): Fragmentation of the parent ion will likely show characteristic losses, such as the loss of water (-18 Da) from the propanol side chain or cleavage of the C-C bonds in the side chain.

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
- Chromatography (LC):
 - Inject the sample onto a C18 reverse-phase HPLC column.
 - Use a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid). The formic acid aids in ionization.
 - This step serves to separate the main compound from any non-isomeric impurities.
- Mass Spectrometry (MS):
 - Interface the LC system with a high-resolution mass spectrometer operating in positive ESI mode.
 - Acquire full scan data to identify the $[M+H]^+$ ion.
 - Perform a data-dependent acquisition to trigger MS/MS fragmentation on the most intense ions.
- Data Analysis:

- Extract the exact mass of the parent ion and use it to calculate the elemental composition.
- Analyze the fragmentation pattern to confirm the connectivity of the molecule. Software tools can help predict and match fragmentation patterns.[11]

Trustworthiness: The combination of retention time from LC and the exact mass and fragmentation pattern from HRMS provides a very high degree of confidence in the compound's identity and purity.



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Caption: Orthogonal Structural Analysis Workflow.

2.3 X-Ray Crystallography

For a definitive, three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Expertise & Causality: Obtaining high-quality crystals is the main challenge. Slow evaporation from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common starting point. The crystal structure will reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Pyridine itself crystallizes in an orthorhombic system.^{[12][13]} The presence of the flexible propanol chain and the hydrogen-bonding amino group will significantly influence the crystal packing.^{[14][15]}

Experimental Protocol: Single-Crystal X-Ray Diffraction

- **Crystal Growth:** Grow single crystals of at least 0.1 mm in each dimension. This is often an iterative process of screening different solvents and conditions.
- **Data Collection:**
 - Mount a suitable crystal on a goniometer.
 - Use a diffractometer with a monochromatic X-ray source (e.g., Mo K α).
 - Collect diffraction data over a wide range of angles, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:**
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the structure using direct methods or Patterson methods to find the initial positions of the atoms.
 - Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
- **Data Analysis:** Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. The final structure should be deposited in a crystallographic database.

Trustworthiness: A successfully refined crystal structure provides undeniable proof of the molecule's constitution and conformation in the solid state.

Part 3: Purity, Stability, and Final Considerations

Beyond the primary structure, a complete analysis must address purity and stability, which are critical for any application in drug development.

3.1 Purity Assessment by HPLC

While LC-MS confirms identity, a validated HPLC-UV method is required for quantitative purity assessment.

Experimental Protocol: HPLC-UV Purity Assay

- **Method Development:** Develop an HPLC method that provides good separation between the main peak and any potential impurities. A C18 column with a gradient of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid (TFA), is a good starting point.
- **Wavelength Selection:** Determine the wavelength of maximum absorbance (λ_{max}) for **6-amino-3-pyridinepropanol** using a UV-Vis spectrophotometer or a diode-array detector.
- **Validation:**
 - **Specificity:** Ensure the method can separate the analyte from known impurities or degradation products.
 - **Linearity:** Create a calibration curve with at least five concentration levels to demonstrate a linear response.
 - **Accuracy & Precision:** Analyze samples of known concentration to determine the method's accuracy and repeatability.
- **Analysis:** Analyze the sample and report the purity as the area percentage of the main peak.

3.2 Stability and Degradation

Understanding the stability of the compound is crucial. Aminopropanol and pyridine moieties can be susceptible to degradation.^{[7][16][17]}

Forced Degradation Study: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and products.

- **Conditions:** Expose solutions of the compound to:
 - Acidic: 0.1 M HCl
 - Basic: 0.1 M NaOH
 - Oxidative: 3% H₂O₂
 - Thermal: Heat at 60-80 °C
 - Photolytic: Expose to UV light
- **Analysis:** Analyze the stressed samples by HPLC-UV and LC-MS at various time points to identify and characterize any degradation products.

This proactive analysis is essential for determining appropriate storage conditions and shelf-life, which are non-negotiable requirements in a regulated drug development environment.

Conclusion

The structural analysis of **6-amino-3-pyridinepropanol** is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. By following the orthogonal workflows detailed in this guide—combining NMR for primary structure, high-resolution MS for elemental composition and fragmentation, HPLC for purity, and potentially X-ray crystallography for definitive 3D structure—researchers can build a comprehensive and self-validating data package. This level of analytical rigor is the foundation upon which successful drug discovery and development programs are built, ensuring that the full potential of this promising molecule can be confidently explored.

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